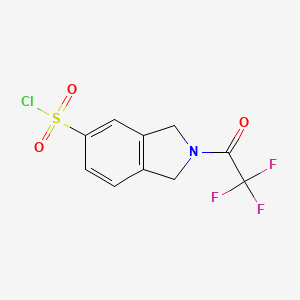

2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride

Description

Properties

IUPAC Name |

2-(2,2,2-trifluoroacetyl)-1,3-dihydroisoindole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3NO3S/c11-19(17,18)8-2-1-6-4-15(5-7(6)3-8)9(16)10(12,13)14/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCZCPBZJKTBKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C(=O)C(F)(F)F)C=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601154282 | |

| Record name | 2,3-Dihydro-2-(2,2,2-trifluoroacetyl)-1H-isoindole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601154282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374655-15-8 | |

| Record name | 2,3-Dihydro-2-(2,2,2-trifluoroacetyl)-1H-isoindole-5-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374655-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-(2,2,2-trifluoroacetyl)-1H-isoindole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601154282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Isoindoline-2-Amine

The initial step involves preparing isoindoline-2-amine, a scaffold amenable to further derivatization. This can be achieved via the reduction of a nitro-substituted precursor. For example, nitration of isoindoline at position 5, followed by catalytic hydrogenation or treatment with iron in acidic media, yields the corresponding amine.

Trifluoroacetylation of the Amine

The amine at position 2 is acylated using trifluoroacetic anhydride (TFAA) under basic conditions. This reaction typically proceeds in dichloromethane or tetrahydrofuran (THF) with a tertiary amine base such as triethylamine (TEA) to scavenge hydrogen chloride byproducts. The resulting 2-(2,2,2-trifluoroacetyl)isoindoline is isolated via crystallization or chromatography.

Sulfonation and Chlorination at Position 5

Sulfonation is achieved using chlorosulfonic acid (ClSO₃H), which introduces a sulfonic acid group at position 5. The electron-withdrawing trifluoroacetyl group directs electrophilic substitution to the meta position, ensuring regioselectivity. Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride, yielding the final product.

Reaction Conditions:

-

Sulfonation: 0–5°C, ClSO₃H (1.2 equiv), 2–4 hours.

-

Chlorination: Reflux in SOCl₂ (excess), 6–8 hours.

Method 2: Sulfonation/Chlorination Followed by Acylation

Direct Sulfonation of Isoindoline

In this route, isoindoline undergoes sulfonation at position 5 using ClSO₃H. The absence of directing groups necessitates harsh conditions, often leading to mixtures. However, employing a sacrificial electron-donating group (e.g., methyl) at position 5, followed by oxidation to sulfonic acid, can improve yield.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is treated with PCl₅ in dichloroethane under reflux to form isoindoline-5-sulfonyl chloride. This step requires anhydrous conditions to prevent hydrolysis.

Acylation at Position 2

The free amine on the isoindoline ring is acylated with TFAA as described in Method 1. Care must be taken to avoid reaction with the sulfonyl chloride group, which may necessitate temporary protection of the sulfonyl chloride as a stable sulfonamide prior to acylation.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Regioselectivity | High (directed by trifluoroacetyl group) | Moderate (requires directing groups) |

| Functional Group Compatibility | Risk of sulfonyl chloride hydrolysis during acylation | Requires protection of sulfonyl chloride |

| Overall Yield | 45–55% | 35–45% |

| Complexity | Moderate | High |

Method 1 offers superior regiocontrol but demands precise temperature management during sulfonation to preserve the trifluoroacetyl group. Method 2, while more flexible in early stages, introduces challenges in protecting the sulfonyl chloride during subsequent steps.

Experimental Optimization and Challenges

Solvent and Catalyst Selection

Rhodium(II) catalysts, as noted in sulfoximine syntheses, could potentially accelerate cyclization steps, though their cost may preclude large-scale applications. Fe(OTf)₂, effective in sulfoxide imidation, might also aid in sulfonyl chloride formation under milder conditions.

Stability Considerations

The sulfonyl chloride group is highly moisture-sensitive. Reactions must be conducted under inert atmospheres, and intermediates stored at low temperatures. Trifluoroacetyl groups are generally stable but may hydrolyze under strongly acidic or basic conditions, necessitating pH control during workup .

Chemical Reactions Analysis

2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The trifluoroacetyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form the corresponding sulfonic acid.

Common reagents used in these reactions include amines, alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions are sulfonamide derivatives, sulfonate esters, and sulfonic acids.

Scientific Research Applications

Synthesis and Reactivity

The compound can be synthesized through various methods, often involving the reaction of isoindoline derivatives with trifluoroacetic anhydride and subsequent chlorination. Its reactivity is characterized by its ability to form sulfonamide bonds, making it a versatile intermediate in organic synthesis.

Medicinal Chemistry

2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride has been explored for its potential in drug discovery, particularly as a building block for anti-inflammatory and anticancer agents. The compound's ability to inhibit tumor necrosis factor-alpha (TNF-α) has been highlighted in several studies, showcasing its relevance in treating diseases associated with high TNF-α levels, such as autoimmune disorders and certain cancers .

Synthesis of Biologically Active Compounds

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. For instance:

- It can be used to synthesize sulfonamide derivatives, which are known for their antibacterial properties.

- Its derivatives have shown promise in developing novel treatments for conditions like multiple myeloma and other hematological malignancies .

Case Study 1: Anti-inflammatory Agents

Research has demonstrated that compounds derived from this compound exhibit significant anti-inflammatory activity. In vitro studies showed that these compounds could effectively reduce the production of pro-inflammatory cytokines in immune cells.

Case Study 2: Anticancer Activity

A series of derivatives synthesized from this compound were tested for their anticancer properties. One notable derivative was shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The trifluoroacetyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and potential biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonyl Chloride Derivatives

Key Observations :

- Core Structure: The isoindoline/isoindole vs. tetrahydroisoquinoline distinction impacts aromaticity and conformational flexibility. Isoindoline derivatives are fully aromatic, whereas tetrahydroisoquinoline includes a saturated ring, altering solubility and binding interactions .

- Substituent Position: The sulfonyl chloride group at position 5 (isoindoline) vs. 7 (tetrahydroisoquinoline) affects steric accessibility in reactions.

- Functional Groups : Sulfonyl chlorides (-SO₂Cl) are more electrophilic than acyl chlorides (-COCl), favoring sulfonamide formation over esterification .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Key Observations :

- Molecular Weight: The tetrahydroisoquinoline derivative (327.71 g/mol) is heavier than the estimated isoindoline analog (~313.7 g/mol) due to its additional carbon atoms in the saturated ring .

- Thermal Stability: The high boiling point of the tetrahydroisoquinoline compound (465.6°C) suggests strong intermolecular forces, likely from hydrogen bonding and dipole interactions from the trifluoroacetyl group .

Biological Activity

2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects based on recent studies.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group attached to an isoindoline core and a trifluoroacetyl moiety. This unique structure contributes to its reactivity and biological activity.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa and U-937 cells. The mechanism of action appears to involve interference with cellular signaling pathways critical for cancer cell survival and proliferation.

- Case Study : A study conducted by Movassaghi et al. demonstrated that structurally related compounds showed weak anticancer activities against HeLa cells, suggesting that modifications in the isoindoline structure can enhance efficacy against different tumor types .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), which is relevant for lipid metabolism and obesity-related disorders.

- Research Findings : In a study focusing on isoindoline derivatives, it was found that certain modifications led to enhanced enzyme inhibitory activity. The most potent derivatives demonstrated significant reductions in triglyceride synthesis in vivo at low doses .

Detailed Research Findings

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of cell cycle progression in cancer cells.

- Modulation of lipid metabolism , particularly through MGAT2 inhibition.

- Potential effects on apoptotic pathways leading to increased cancer cell death.

Safety and Toxicity

While the compound shows promising biological activities, safety profiles must be established through comprehensive toxicological studies. Early findings suggest moderate toxicity levels; however, further research is necessary to evaluate long-term effects and therapeutic windows.

Q & A

Q. What are the key synthetic routes for introducing the trifluoroacetyl group into isoindoline sulfonyl chloride derivatives?

The trifluoroacetyl group is typically introduced via acylation reactions using 2,2,2-trifluoroacetyl chloride under anhydrous conditions. For example, trifluoroacetyl chloride reacts with nitrogen-containing heterocycles (e.g., isoindoline derivatives) in the presence of a base like triethylamine to prevent hydrolysis . The reaction requires careful temperature control (reflux conditions) and inert atmosphere to avoid side reactions such as decomposition of the acyl chloride .

Q. How is the sulfonyl chloride moiety synthesized in isoindoline derivatives?

Sulfonyl chloride groups are often generated by treating sulfonic acid precursors with thionyl chloride (SOCl₂) . For instance, in analogous compounds like 2-oxoindoline-5-sulfonyl chloride, sulfonic acid intermediates are converted to sulfonyl chlorides via reflux with excess SOCl₂, followed by purification under reduced pressure to remove residual reagents .

Q. What analytical techniques are critical for characterizing 2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the trifluoroacetyl and isoindoline backbone.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- FT-IR to identify characteristic peaks (e.g., C=O at ~1700 cm⁻¹ for trifluoroacetyl, S=O at ~1350–1150 cm⁻¹). Purity is assessed via HPLC (≥97% as per technical-grade standards in related sulfonyl chlorides) .

Q. What safety precautions are essential when handling this compound?

Due to the reactivity of sulfonyl chlorides and trifluoroacetyl groups:

- Use fume hoods and personal protective equipment (PPE) .

- Avoid exposure to moisture to prevent hydrolysis.

- Store in amber glass bottles under inert gas (e.g., argon) at low temperatures .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-acylation or sulfonation) be minimized during synthesis?

- Steric and electronic control : Use stoichiometric ratios of trifluoroacetyl chloride (1.1 equiv) to avoid over-acylation .

- Temperature modulation : Lower reaction temperatures (0–25°C) reduce sulfonic acid decomposition during sulfonyl chloride formation .

- Protecting groups : Temporarily block reactive sites (e.g., amines) with tert-butoxycarbonyl (Boc) groups, as seen in isoindoline carboxylate derivatives .

Q. What strategies resolve contradictions in reactivity between trifluoroacetyl and sulfonyl chloride groups?

The electron-withdrawing trifluoroacetyl group deactivates the isoindoline ring, potentially slowing sulfonation. To address this:

Q. How do structural variations (e.g., tetrahydroisoquinoline vs. isoindoline cores) impact reactivity?

Tetrahydroisoquinoline derivatives (e.g., 1,2,3,4-tetrahydro-2-(trifluoroacetyl)isoquinoline-7-sulfonyl chloride) exhibit distinct regioselectivity due to their fused bicyclic structure, favoring sulfonation at the 7-position instead of the 5-position in isoindoline. Computational modeling (DFT) can predict site-specific reactivity differences .

Q. What methodologies detect and quantify hydrolytic degradation products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.